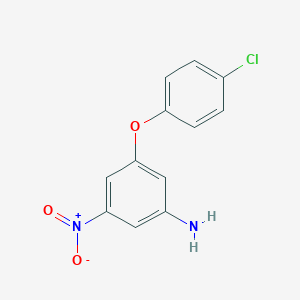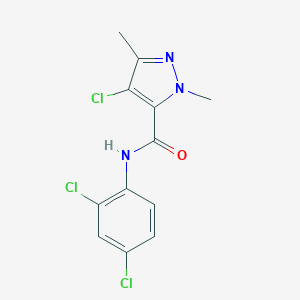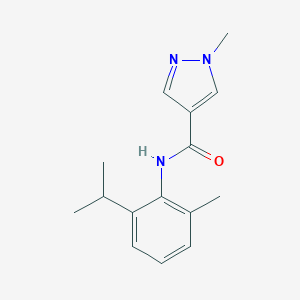![molecular formula C13H17F3N4O2 B279891 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE](/img/structure/B279891.png)
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and a trifluoromethyl group, as well as a morpholine ring attached to an acetamide group
Méthodes De Préparation
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE typically involves multiple steps. . The morpholine ring is then attached through nucleophilic substitution reactions. Industrial production methods often optimize these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.
Reduction: The pyrazole ring can be reduced to form pyrazolines, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The morpholine ring further contributes to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives with trifluoromethyl and cyclopropyl substitutions. These compounds often share similar biological activities but differ in their potency and selectivity. For example:
Trifluoromethylpyrazoles: These compounds are known for their strong biological activities and are used in various therapeutic applications.
Cyclopropylpyrazoles: These derivatives exhibit unique structural features that enhance their stability and reactivity.
The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE lies in its combination of these functional groups, which provides a balance of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C13H17F3N4O2 |
|---|---|
Poids moléculaire |
318.29 g/mol |
Nom IUPAC |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)11-7-10(9-1-2-9)20(17-11)8-12(21)18-19-3-5-22-6-4-19/h7,9H,1-6,8H2,(H,18,21) |
Clé InChI |
ZHRSHGLGTMHIEF-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F |
SMILES canonique |
C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE](/img/structure/B279818.png)

![3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B279822.png)
![5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
![(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B279825.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

